N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-methylphenyl group and at the 2-position with a furan-2-carboxamide moiety. Thiadiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This analysis focuses on comparing the target compound with structurally related derivatives, emphasizing substituent effects, synthetic methodologies, and physicochemical properties.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-2-5-10(8-9)13-16-17-14(20-13)15-12(18)11-6-3-7-19-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIMSOSJOVUEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330542 | |
| Record name | N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392244-19-8 | |
| Record name | N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using reagents like furan-2-carboxylic acid or its derivatives.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or furan rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The compound features a thiadiazole ring, a furan moiety, and an amide group. These structural elements contribute to its diverse biological activities and chemical reactivity.
Medicinal Chemistry
This compound has been extensively studied for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets related to cancer progression .
- Antimicrobial Properties : The compound has shown promising activity against a range of microbial pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt cellular processes in bacteria and fungi .
The biological activity of this compound is notable:
- Mechanism of Action : The thiadiazole ring interacts with various enzymes and receptors, modulating their activity. The furan component enhances binding affinity to biological targets, while the amide group facilitates protein interactions .
Materials Science
In addition to its biological applications, this compound serves as a valuable building block in materials science:
- Synthesis of Novel Materials : It can be utilized in the synthesis of new materials with tailored properties for applications in electronics and photonics due to its unique chemical structure .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s key structural feature is the 5-(3-methylphenyl) substitution on the thiadiazole ring. Below is a comparative analysis of analogous compounds with modifications at the 5-position of the thiadiazole core:
Key Observations :
- Substituent Bulkiness : The adamantane-substituted analog (337.41 g/mol) has a higher molecular weight than the target compound (~325.4 g/mol), suggesting that bulky substituents increase molecular weight but may reduce solubility .
- Yield Trends : Alkylthio derivatives (e.g., 4a with methylthio, 97% yield ) generally exhibit higher synthetic yields compared to aromatic thioethers (e.g., 5e, 74% yield ), likely due to the higher reactivity of alkyl halides in nucleophilic substitution reactions.
- Melting Points : Aromatic substituents (e.g., 5e and 5j with chlorobenzyl groups, 132–140°C ) tend to lower melting points compared to alkylthio derivatives (e.g., 5f with methylthio, 158–160°C ), possibly due to reduced crystal lattice stability.
Heterocycle Comparison: Thiadiazole vs. Oxadiazole
Compounds like those in –5 feature 1,3,4-oxadiazole cores (oxygen instead of sulfur). Key differences include:
- Electronic Properties : Thiadiazoles (with sulfur) may exhibit stronger electron-withdrawing effects, influencing reactivity and binding interactions.
- Thermal Stability : Thiadiazoles generally have higher thermal stability than oxadiazoles due to sulfur’s larger atomic size and polarizability .
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a furan moiety, which are known for their roles in biological activity. The presence of the 3-methylphenyl group enhances its lipophilicity and potential interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 111750-57-3 |
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
-
Cytotoxicity Studies :
- The compound has shown promising results in inhibiting the proliferation of cancer cells. For example, related thiadiazole derivatives have demonstrated IC₅₀ values in the micromolar range against breast carcinoma (MCF-7) and lung carcinoma (A549) cells .
- Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
-
Mechanisms of Action :
- The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer cell survival and proliferation. For instance, studies have shown that thiadiazole derivatives can inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells .
- Additionally, molecular docking studies suggest that these compounds interact with specific proteins involved in cell cycle regulation and apoptosis induction .
Other Biological Activities
Beyond anticancer effects, thiadiazole derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies indicate that thiadiazole compounds exhibit antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro, indicating their possible use in treating inflammatory diseases .
Case Studies and Research Findings
Several research articles have documented the biological activity of thiadiazole derivatives:
- A study published in MDPI highlighted that specific thiadiazole derivatives exhibited higher selectivity and activity against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Another review compiled various studies demonstrating the cytotoxic effects of thiadiazole compounds across multiple cancer types, emphasizing their potential as lead compounds for drug development .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide and its derivatives?
Methodological Answer:
The synthesis typically involves coupling a furan-2-carboxamide moiety with a substituted 1,3,4-thiadiazole ring. Key steps include:
- Thiadiazole Formation : Reacting thiosemicarbazide derivatives with POCl₃ under reflux to form the 1,3,4-thiadiazole core .
- Amide Coupling : Using coupling agents like EDCI or DCC to attach the furan-2-carboxamide group to the thiadiazole ring. For example, derivatives are synthesized by refluxing 5-substituted-1,3,4-thiadiazol-2-amine with furan-2-carbonyl chloride in dry acetone .
- Purification : Recrystallization from ethanol or DMSO/water mixtures ensures purity .
Basic: How can researchers characterize the structural and spectral properties of this compound?
Methodological Answer:
A multi-technique approach is essential:
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.3–2.5 ppm). ¹³C NMR verifies carbonyl (δ ~160 ppm) and thiadiazole carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 314.05 for C₁₅H₁₁N₃O₂S) .
- X-ray Crystallography : Resolve 3D structure using SHELX programs for refinement .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values. Flow cytometry assesses apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Enzyme Inhibition : For VEGFR-2 inhibition, perform ELISA-based kinase assays with recombinant proteins, measuring ATP consumption .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced: How can computational methods like molecular docking optimize its therapeutic potential?
Methodological Answer:
- Target Identification : Use databases like PDB to identify binding sites (e.g., VEGFR-2 active site, PDB ID: 4ASD).
- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on hydrogen bonds (e.g., furan O with Lys868) and hydrophobic interactions (3-methylphenyl with Val846) .
- MD Simulations : Run 100 ns simulations in GROMACS to validate stability of ligand-receptor complexes .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify the 3-methylphenyl group (e.g., replace with electron-withdrawing -NO₂ or bulky tert-butyl) to assess cytotoxicity changes .
- Bioisosteric Replacement : Replace the furan ring with thiophene or oxadiazole to evaluate potency shifts .
- Physicochemical Optimization : Adjust logP (via alkyl chain length) or solubility (via sulfonamide addition) using QSAR models .
Advanced: How should researchers address contradictions in cytotoxic data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and exposure time (e.g., 48 vs. 72 hours) .
- Mechanistic Profiling : Compare apoptosis induction (caspase-3 activation) vs. necrosis (LDH release) to clarify mode of action .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for MCF-7: 12–45 µM) and correlate with substituent effects .
Advanced: What crystallographic techniques validate its solid-state structure?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
- Refinement : Apply SHELXL for full-matrix least-squares refinement. Key parameters: R₁ < 0.05, wR₂ < 0.10 .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
